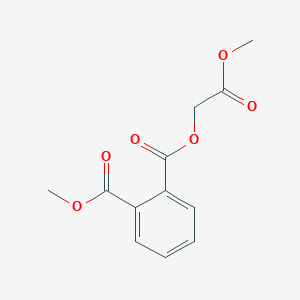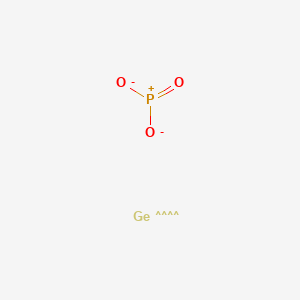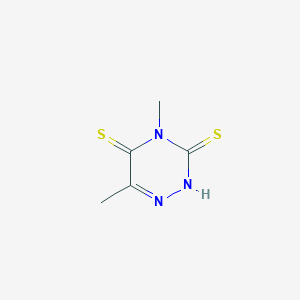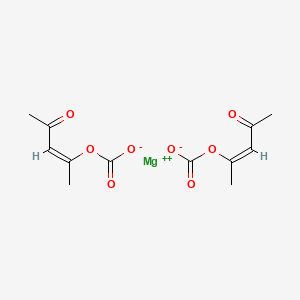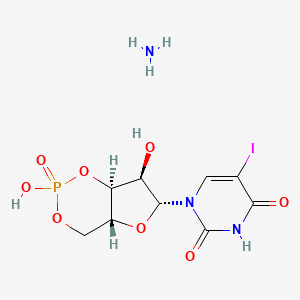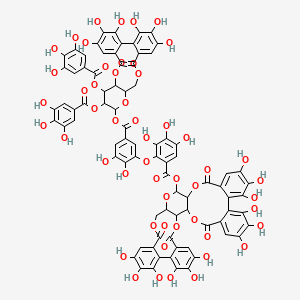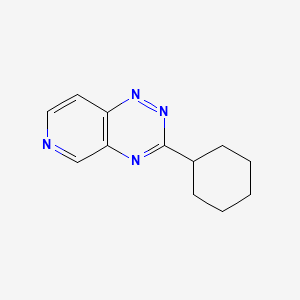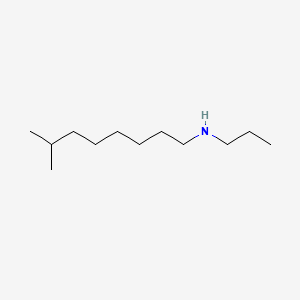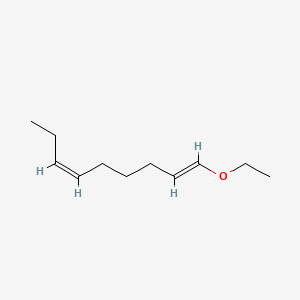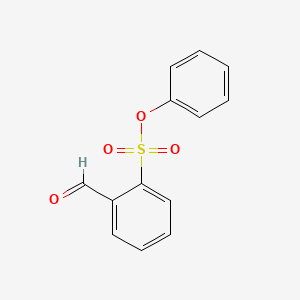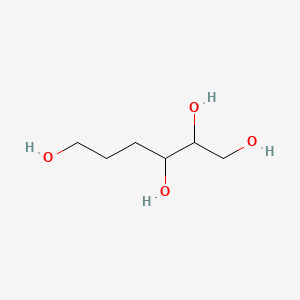
Hexane-1,2,3,6-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-1,2,3,6-tetrol is an organic compound with the molecular formula C6H14O4 It is a tetrol, meaning it contains four hydroxyl (OH) groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone can yield this compound. This reaction typically requires a metal catalyst such as platinum or palladium and is carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable resources. For example, levoglucosanol, derived from cellulose, can be converted to this compound through a series of catalytic reactions. This process involves the use of bifunctional catalysts, such as Pt/SiO2-Al2O3, and is conducted in aqueous media at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form hexane-1,2,3,6-tetraone.
Reduction: The reduction of hexane-1,2,3,6-tetraone to this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: Hexane-1,2,3,6-tetraone
Reduction: this compound
Substitution: Various substituted hexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hexane-1,2,3,6-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving polyols.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of bio-based chemicals, solvents, and surfactants.
Mécanisme D'action
Hexane-1,2,3,6-tetrol can be compared with other similar compounds such as hexane-1,2,5,6-tetrol and hexane-1,2,3,4-tetrol. While all these compounds share a hexane backbone with four hydroxyl groups, their specific positions and stereochemistry can lead to different physical and chemical properties. This compound is unique due to its specific hydroxyl group arrangement, which can influence its reactivity and applications .
Comparaison Avec Des Composés Similaires
- Hexane-1,2,5,6-tetrol
- Hexane-1,2,3,4-tetrol
- Hexane-1,2,4,5-tetrol
Propriétés
Numéro CAS |
6663-27-0 |
|---|---|
Formule moléculaire |
C6H14O4 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
hexane-1,2,3,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |
Clé InChI |
RLMXGBGAZRVYIX-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


